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Compound of Interest

Compound Name: 4-nitro-1H-pyrazole-3-carbonitrile

Cat. No.: B1347220 Get Quote

A detailed guide for researchers and drug development professionals on the in silico evaluation

of pyrazole-based compounds, drawing comparisons from studies on structurally related

molecules to 4-nitro-1H-pyrazole-3-carbonitrile.

The landscape of drug discovery is continually evolving, with a significant focus on the

development of small molecule inhibitors targeting key cellular pathways, particularly in

oncology. Pyrazole derivatives have emerged as a promising scaffold in medicinal chemistry

due to their versatile biological activities.[1][2][3][4] This guide provides a comparative overview

of molecular docking studies on various pyrazole derivatives, offering insights that can be

extrapolated to the specific class of 4-nitro-1H-pyrazole-3-carbonitrile derivatives. While

direct comparative docking studies on a series of 4-nitro-1H-pyrazole-3-carbonitrile
derivatives are not readily available in the reviewed literature, this guide synthesizes data from

related pyrazole compounds to provide a valuable reference for researchers.

The core structure of 4-nitro-1H-pyrazole-3-carbonitrile presents a unique combination of a

pyrazole ring, a nitro group, and a nitrile group, making it a reactive and versatile building block

for creating a diverse library of compounds with potential therapeutic applications, including as

antibacterial and anticancer agents.[5][6]
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The following table summarizes the molecular docking results for a selection of pyrazole

derivatives against various protein kinase targets implicated in cancer. This data, extracted

from multiple studies, showcases the potential of the pyrazole scaffold to interact effectively

with the ATP-binding sites of these enzymes.
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Compound/De
rivative

Target Protein
(PDB ID)

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

2-(4-

chlorophenyl)-5-

(3-(4-

chlorophenyl)-5-

methyl-1-phenyl-

1H-pyrazol-4-

yl)-1,3,4-

thiadiazole

VEGFR-2

(2QU5)
-10.09 Not specified [2][4]

2-(4-

methoxyphenyl)-

5-(3-(4-

methoxyphenyl)-

5-methyl-1-

phenyl-1H-

pyrazol-4-

yl)-1,3,4-

thiadiazole

Aurora A (2W1G) -8.57 Not specified [2][4]

3-(4-

chlorophenyl)-N-

(5-(4-

chlorophenyl)-1,3

,4-thiadiazol-2-

yl)-5-methyl-1-

phenyl-1H-

pyrazole-4-

carboxamide

CDK2 (2VTO) -10.35 Not specified [2]

Pyrazole

Derivative F4

(ortho-

nitrophenyl

hydrazine

moiety)

EGFR (mutant)

(4HJO)
-10.9 Met769, Thr766 [3]
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Pyrazole

Derivative F16

(ortho-

nitrophenyl

hydrazine

moiety)

EGFR (mutant)

(4HJO)
-10.8 Met769, Thr766 [3]

Pyrazole

Derivative F8

(ortho-

nitrophenyl

hydrazine

moiety)

EGFR (mutant)

(4HJO)
-10.7 Met769, Thr766 [3]

Thieno[3,2-

d]pyrimidine

Derivative 3

EGFR -10.73 Not specified [7]

2-Amino-4-(1,3-

diphenyl-1H-

pyrazol-4-yl)-5-

oxo-5H-

indeno[1,2-

b]pyridine-3-

carbonitrile

(Compound 6)

AKT1, AKT2,

BRAF V600E,

EGFR, p38α,

PDGFRβ

Not specified
ATP-binding

sites
[1]

Experimental Protocols
The methodologies employed in molecular docking studies are critical for obtaining reliable and

reproducible results. Below are detailed protocols generalized from the cited literature for the in

silico analysis of pyrazole derivatives.

I. Protein Preparation
Receptor Selection and Retrieval: The three-dimensional crystallographic structures of the

target proteins (e.g., VEGFR-2, EGFR, CDK2) are retrieved from the Protein Data Bank

(PDB).
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Protein Clean-up: The protein structure is prepared by removing all non-essential water

molecules, co-crystallized ligands, and co-factors.

Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein

structure, and appropriate Kollman charges are assigned to the amino acid residues. This

step is crucial for accurately simulating the electrostatic interactions.

II. Ligand Preparation
3D Structure Generation: The two-dimensional structures of the pyrazole derivatives are

sketched using chemical drawing software and then converted into three-dimensional

formats.

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization

using a suitable force field to obtain a stable, low-energy conformation.

Charge Calculation and Torsional Degrees of Freedom: Gasteiger charges are computed for

the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during

the docking process.

III. Molecular Docking Simulation
Grid Box Generation: A grid box is defined around the active site of the target protein. The

dimensions and center of the grid are chosen to encompass the entire binding pocket where

the native ligand binds. The grid maps for various atom types are generated using a program

like AutoGrid.[2]

Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed for the docking

calculations.[2] This algorithm combines a genetic algorithm for global exploration of the

conformational space with a local search method for energy minimization.

Docking Runs and Conformation Selection: Multiple independent docking runs are

performed for each ligand to ensure thorough sampling of possible binding modes. The

resulting conformations are clustered based on their root-mean-square deviation (RMSD).

The conformation with the lowest binding energy in the most populated cluster is typically

selected as the most probable binding pose.
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Analysis of Interactions: The interactions between the docked ligand and the protein's active

site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed to

understand the molecular basis of the binding affinity.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a generalized signaling pathway involving protein kinases that

are often targeted in cancer therapy and a typical workflow for a molecular docking study.
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Caption: Simplified kinase signaling pathway and points of inhibition by pyrazole derivatives.
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Molecular Docking Workflow
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Caption: A typical workflow for a molecular docking study.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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